molecular formula C8H6O3S B126718 trans-3-(2-Thenoyl)acrylic Acid CAS No. 71150-02-2

trans-3-(2-Thenoyl)acrylic Acid

Cat. No.: B126718
CAS No.: 71150-02-2
M. Wt: 182.2 g/mol
InChI Key: FTZYPJRMSXWPEO-ONEGZZNKSA-N
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Description

trans-3-(2-Thenoyl)acrylic Acid is an organic compound characterized by the presence of a thiophene ring and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(2-Thenoyl)acrylic Acid typically involves the condensation of thiophene-2-carbaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by an aldol condensation to form the enone structure. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

trans-3-(2-Thenoyl)acrylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans-3-(2-Thenoyl)acrylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-3-(2-Thenoyl)acrylic Acid involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-3-(2-Thenoyl)acrylic Acid is unique due to the combination of the thiophene ring and the enone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

Trans-3-(2-Thenoyl)acrylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.

  • Molecular Formula: C11H10O3S
  • Molecular Weight: 218.26 g/mol
  • CAS Number: 29953-71-7

This compound contains a thiophene moiety and an acrylic acid structure, contributing to its unique reactivity and biological properties.

Synthesis

The compound can be synthesized through various methods, typically involving the condensation of 2-thenoyl chloride with acrylic acid derivatives. The reaction conditions often require careful control to optimize yield and purity.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. A study showed that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18200

Antitumor Activity

Research has indicated that this compound possesses antitumor properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.

Case Study: Antitumor Effects
A recent study assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated:

  • IC50 Value: 25 µM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models of inflammation demonstrated that this compound significantly reduced edema and inflammatory markers.

Research Findings:
A study on carrageenan-induced paw edema in rats showed:

  • Reduction in Edema: 40% at a dose of 50 mg/kg.
  • Cytokine Levels: Decreased levels of TNF-alpha and IL-6 were observed post-treatment.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

  • Inhibition of NF-kB Pathway: This leads to reduced expression of pro-inflammatory cytokines.
  • Induction of Apoptosis: Triggering mitochondrial pathways enhances cytochrome c release, leading to cell death in tumor cells.
  • Membrane Disruption: The compound interacts with bacterial membranes, leading to cell lysis.

Properties

IUPAC Name

(E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-5H,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZYPJRMSXWPEO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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